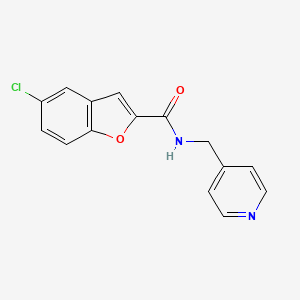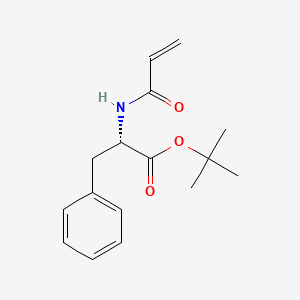
N-(2,2-dimethyloxan-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethyloxan-4-yl)benzamide, also known as DMOBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMOBA is a small molecule that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Its anti-inflammatory properties have been demonstrated in vitro and in vivo, indicating its potential use as an anti-inflammatory drug. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Furthermore, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and influenza virus.
作用機序
The mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide is not fully understood, but it has been shown to modulate several pathways involved in inflammation, cancer, and viral replication. N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. Finally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to inhibit viral replication through the inhibition of viral entry and replication.
Biochemical and Physiological Effects:
N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
実験室実験の利点と制限
One of the main advantages of N-(2,2-dimethyloxan-4-yl)benzamide is its versatility in scientific research applications. N-(2,2-dimethyloxan-4-yl)benzamide can be used in a range of assays and experiments to investigate its biological activities. Additionally, N-(2,2-dimethyloxan-4-yl)benzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of N-(2,2-dimethyloxan-4-yl)benzamide is its solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(2,2-dimethyloxan-4-yl)benzamide. One direction is to investigate its potential as an anti-inflammatory drug in vivo, as well as its potential to treat other inflammatory diseases. Another direction is to investigate its potential as a cancer drug in vivo, as well as its potential to treat other types of cancer. Finally, further research is needed to investigate the mechanism of action of N-(2,2-dimethyloxan-4-yl)benzamide and to identify its molecular targets.
合成法
N-(2,2-dimethyloxan-4-yl)benzamide can be synthesized through a multi-step process involving the condensation of 4-aminobenzoyl chloride with 2,2-dimethyloxan-4-ol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2,2-dimethyloxan-4-yl)benzamide. The synthesis of N-(2,2-dimethyloxan-4-yl)benzamide has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
特性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-12(8-9-17-14)15-13(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMGAOTKZDXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyloxan-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)





![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

